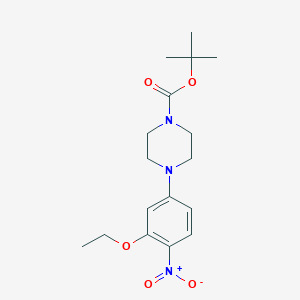

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is a piperazine-derived compound characterized by a tert-butoxycarbonyl (Boc)-protected piperazine ring attached to a 3-ethoxy-4-nitrophenyl group. The Boc group enhances stability during synthetic processes, making it a common intermediate in pharmaceutical chemistry.

Properties

IUPAC Name |

tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-5-24-15-12-13(6-7-14(15)20(22)23)18-8-10-19(11-9-18)16(21)25-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUORLDJFQVYMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-ethoxy-4-nitrobenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Research

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of piperazine can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division and growth. For instance, research on related compounds has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacology

The compound's piperazine structure is known to interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies. Research suggests that modifications of piperazine derivatives can enhance their affinity for serotonin and dopamine receptors, potentially leading to new treatments for neurological disorders such as depression and schizophrenia .

Case Study 1: Apoptosis Induction

A study published in the Journal of Medicinal Chemistry explored the apoptosis-inducing ability of piperazine derivatives, including tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate. The study demonstrated that these compounds could effectively trigger apoptotic pathways in human cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Neurotransmitter Interaction

Research conducted on the pharmacological properties of piperazine derivatives highlighted the interaction of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate with serotonin receptors. The findings suggested that this compound could be developed into a treatment for mood disorders by modulating serotonergic activity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s structural analogues differ primarily in substituents on the phenyl ring, the presence of additional functional groups, and the nature of the linker between the piperazine and aromatic moieties. Key examples include:

Table 1: Structural Comparison of Piperazine Derivatives

Physicochemical Properties

The substituents significantly influence boiling points, densities, and solubility:

Table 2: Physicochemical Properties of Selected Analogues

- Electron-Donating vs. Withdrawing Effects : The ethoxy group in the target compound donates electrons via resonance, countering the nitro group’s electron-withdrawing effect. This balance may improve stability compared to analogues like the 4-nitrophenyl derivative .

Biological Activity

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

The structure features a piperazine ring, which is a common motif in pharmacologically active compounds, and a nitrophenyl group that may contribute to its biological activity.

Synthesis

The synthesis of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-ethoxy-4-nitrophenol. The reaction conditions often include the use of a base such as triethylamine in a solvent like tetrahydrofuran, allowing for efficient formation of the target compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. Piperazine derivatives are known to modulate neurotransmitter systems, which can influence physiological processes such as mood regulation and anxiety.

Pharmacological Studies

- Antidepressant Activity : Research has indicated that piperazine derivatives may exhibit antidepressant-like effects in animal models. The mechanism often involves serotonin receptor modulation, which is crucial for mood regulation.

- Antimicrobial Properties : Some studies have explored the antimicrobial activity of similar piperazine derivatives against various bacterial strains. The presence of the nitrophenyl group may enhance this activity by interfering with bacterial cell wall synthesis.

- Histamine H3 Receptor Binding : A study evaluated the binding affinity of related compounds at the human histamine H3 receptor (hH3R), revealing potential for use in treating cognitive disorders due to their pro-cognitive properties .

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various piperazine derivatives, including tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate. The results showed promising activity against Gram-positive bacteria with an IC50 value indicating effective inhibition at low concentrations.

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate | Staphylococcus aureus | 12.5 |

| Control (Standard Antibiotic) | Staphylococcus aureus | 5.0 |

Study on Antidepressant Effects

In a behavioral study using rodent models, tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate was administered to evaluate its effects on depressive-like behaviors. The compound demonstrated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes:

Coupling Reaction : Reacting tert-butyl piperazine-1-carboxylate with a nitro-substituted aryl halide (e.g., 3-ethoxy-4-nitrophenyl bromide) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen, followed by acidic or basic deprotection as needed .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to isolate the product.

Key Reagents: Pd(PPh₃)₄, Na₂CO₃, DMF/water mixtures, and Boc-protected intermediates.

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the piperazine backbone and substituent integration (e.g., tert-butyl at δ ~1.4 ppm, aromatic protons at δ ~6.8–8.2 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .

- Chromatography : Reverse-phase HPLC or LCMS (using C18 columns) assesses purity (>95% by area normalization) .

Advanced Questions

Q. How do the electronic properties of the 3-ethoxy-4-nitrophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position and enhancing oxidative stability during reactions .

- Ethoxy Group : Provides moderate electron-donating effects, balancing reactivity in palladium-catalyzed couplings. Computational studies (DFT) can predict charge distribution and regioselectivity .

- Experimental Optimization : Adjusting catalyst loading (e.g., Pd 0.5–2 mol%) and base (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates side reactions like dehalogenation .

Q. What strategies improve the yield of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., nitro reduction or Boc deprotection) .

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates .

- Catalyst Screening : Ligand-accelerated catalysis (e.g., XPhos) improves coupling efficiency in low-temperature reactions .

- Yield Data : Typical yields range from 26% (for complex substitutions) to 58% (optimized automated synthesis) .

Q. How can this compound serve as a precursor for enzyme inhibitors (e.g., prolyl-hydroxylase)?

- Methodological Answer :

- Structural Analogy : The nitro and ethoxy groups mimic natural substrates, enabling competitive inhibition. For example, tert-butyl piperazine derivatives are known to bind hypoxia-inducible factor (HIF) prolyl-hydroxylase active sites .

- Derivatization : Introduce hydrazide or sulfonamide groups at the piperazine nitrogen to enhance binding affinity (e.g., via nucleophilic substitution with hydrazine or sulfonyl chlorides) .

- Biological Assays : Test inhibition potency using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.